molecular formula C15H21ClN2 B5125232 2-(3-chlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

2-(3-chlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No. B5125232
M. Wt: 264.79 g/mol
InChI Key: UIDOWRBIAMSYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a chemical compound that has garnered interest in scientific research due to its potential therapeutic applications. This compound has been found to exhibit significant biological activity, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 2-(3-chlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-chlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine can affect various biochemical and physiological processes in the body. This compound has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of certain neurotransmitters. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-chlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine in lab experiments is its ability to exhibit significant biological activity at low concentrations. However, one limitation is the lack of information on its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(3-chlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine. One area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its anti-tumor and anti-microbial activities may lead to the development of new cancer treatments and antibiotics. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

2-(3-chlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzylamine with 1,5-dibromopentane, followed by cyclization and reduction steps. The final product can be purified using column chromatography.

Scientific Research Applications

The potential therapeutic applications of 2-(3-chlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine have been investigated in various scientific studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2/c1-12-15-6-3-7-17(15)8-9-18(12)11-13-4-2-5-14(16)10-13/h2,4-5,10,12,15H,3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDOWRBIAMSYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

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